5-AMINO-2-CHLOROPYRIMIDIN-4(3H)-ONE
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Overview
Description
5-Amino-2-chloropyrimidin-4(3H)-one is a heterocyclic organic compound with the molecular formula C4H4ClN3O It is a derivative of pyrimidine, which is a six-membered ring containing nitrogen atoms at positions 1 and 3
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Amino-2-chloropyrimidin-4(3H)-one typically involves the chlorination of 5-amino-4-hydroxypyrimidine. One common method is to react 5-amino-4-hydroxypyrimidine with phosphorus oxychloride (POCl3) under reflux conditions. The reaction proceeds as follows:
5-amino-4-hydroxypyrimidine+POCl3→this compound+HCl+POCl2
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The reaction conditions are optimized to ensure high yield and purity of the product. The use of continuous flow reactors and automated systems can enhance the efficiency and safety of the production process.
Chemical Reactions Analysis
Types of Reactions
5-Amino-2-chloropyrimidin-4(3H)-one undergoes various types of chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides.
Oxidation and Reduction Reactions: The amino group can be oxidized to form nitro derivatives or reduced to form corresponding amines.
Condensation Reactions: It can participate in condensation reactions with aldehydes or ketones to form Schiff bases.
Common Reagents and Conditions
Substitution Reactions: Common reagents include sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) in anhydrous solvents.
Oxidation Reactions: Reagents such as potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) are used.
Reduction Reactions: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.
Major Products Formed
Substitution Products: Various substituted pyrimidines depending on the nucleophile used.
Oxidation Products: Nitro derivatives of the pyrimidine ring.
Reduction Products: Amino derivatives of the pyrimidine ring.
Scientific Research Applications
5-Amino-2-chloropyrimidin-4(3H)-one has several scientific research applications:
Medicinal Chemistry: It is used as an intermediate in the synthesis of antiviral and anticancer agents.
Biological Research: It serves as a building block for nucleoside analogs, which are important in studying DNA and RNA functions.
Materials Science: It is used in the development of organic semiconductors and other advanced materials.
Mechanism of Action
The mechanism of action of 5-Amino-2-chloropyrimidin-4(3H)-one depends on its specific application. In medicinal chemistry, it may act by inhibiting enzymes or interacting with nucleic acids. The molecular targets and pathways involved can vary, but often include:
Enzyme Inhibition: It can inhibit key enzymes involved in viral replication or cancer cell proliferation.
Nucleic Acid Interaction: It can incorporate into DNA or RNA, disrupting their normal functions and leading to cell death.
Comparison with Similar Compounds
Similar Compounds
- 5-Amino-2,4-dichloropyrimidine
- 5-Amino-4,6-dichloropyrimidine
- 2-Amino-4-chloropyrimidine
Uniqueness
5-Amino-2-chloropyrimidin-4(3H)-one is unique due to its specific substitution pattern, which imparts distinct chemical reactivity and biological activity. Its ability to undergo various chemical transformations makes it a versatile intermediate in synthetic chemistry.
Properties
Molecular Formula |
C4H4ClN3O |
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Molecular Weight |
145.55 g/mol |
IUPAC Name |
5-amino-2-chloro-1H-pyrimidin-6-one |
InChI |
InChI=1S/C4H4ClN3O/c5-4-7-1-2(6)3(9)8-4/h1H,6H2,(H,7,8,9) |
InChI Key |
YSFDIWOWFVRUGZ-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(C(=O)NC(=N1)Cl)N |
Origin of Product |
United States |
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